bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is a heterocyclic compound that features two pyrazole rings connected by a central amine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes . Another approach is the one-pot pseudo five-component reaction, involving β-keto esters, hydrazins, and aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: Bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
Chemistry: Bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a ligand in coordination chemistry, forming complexes with various metal ions .
Biology and Medicine: The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties . It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and as an intermediate in the production of other chemical compounds .
Mechanism of Action
The mechanism of action of bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Bis(pyrazolyl)methane derivatives: These compounds share a similar structure but may have different substituents on the pyrazole rings.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring with a boronic acid ester group, used in cross-coupling reactions.
Uniqueness: Bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected by an amine group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(1-propylpyrazol-4-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-3-5-18-11-13(9-16-18)7-15-8-14-10-17-19(12-14)6-4-2/h9-12,15H,3-8H2,1-2H3 |
InChI Key |
JIANOCDISQTYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CN(N=C2)CCC |
Origin of Product |
United States |
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